molecular formula C12H15FN4O2 B12231114 N-cyclopropyl-4-(5-fluoropyrimidin-4-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(5-fluoropyrimidin-4-yl)morpholine-2-carboxamide

Cat. No.: B12231114
M. Wt: 266.27 g/mol
InChI Key: OMEIHSSMBXPYFH-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(5-fluoropyrimidin-4-yl)morpholine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluoropyrimidine moiety, and a morpholine ring. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(5-fluoropyrimidin-4-yl)morpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(5-fluoropyrimidin-4-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The choice of reagents and conditions depends on the specific reaction being performed. For example, amidation reactions, which are commonly used to form amide bonds, can be catalyzed or non-catalyzed . Catalytic protocols often involve the use of coupling reagents such as EDCI or DCC, while non-catalytic protocols may rely on direct reaction between a carboxylic acid and an amine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

N-cyclopropyl-4-(5-fluoropyrimidin-4-yl)morpholine-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(5-fluoropyrimidin-4-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets. The presence of the carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

N-cyclopropyl-4-(5-fluoropyrimidin-4-yl)morpholine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H15FN4O2

Molecular Weight

266.27 g/mol

IUPAC Name

N-cyclopropyl-4-(5-fluoropyrimidin-4-yl)morpholine-2-carboxamide

InChI

InChI=1S/C12H15FN4O2/c13-9-5-14-7-15-11(9)17-3-4-19-10(6-17)12(18)16-8-1-2-8/h5,7-8,10H,1-4,6H2,(H,16,18)

InChI Key

OMEIHSSMBXPYFH-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=NC=NC=C3F

Origin of Product

United States

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